The synthesis of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can be achieved through several methods:
Technical details involve controlling reaction conditions such as temperature, solvent choice, and catalyst type to optimize yields and purity. For instance, various palladium catalysts like Pd(dppf)Cl2.CH2Cl2 have shown effectiveness in promoting these reactions under specific conditions .
The molecular structure of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can be described as follows:
Data from X-ray crystallography and NMR studies provide insights into its three-dimensional conformation and electronic properties, which are crucial for understanding its reactivity and interaction with biological targets .
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can participate in various chemical reactions:
Technical details regarding these reactions include conditions such as temperature and solvent choice which can influence the reaction pathways and product distributions.
The mechanism of action for 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one primarily involves its interaction with specific biological targets:
Data from biological evaluations demonstrate that these interactions lead to reduced inflammation and potential therapeutic effects against various diseases.
The physical and chemical properties of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one include:
These properties are essential for understanding its behavior in various chemical environments and applications.
The applications of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one are diverse:
The compound "3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one" follows IUPAC's Blue Book rules for fused heterocyclic systems (P-51–P-59) [8]. Key naming elements include:
Table 1: Nomenclature Components Breakdown
Component | Description | IUPAC Rule Reference |
---|---|---|
Pyrido[2,3-b]pyrazine | Bicyclic fusion: pyridine (2,3-edge) + pyrazine | P-26.3.2.1 |
1H,2H,3H,4H | Tetrahydrogenated at N1,C3,C4,C4a | P-31.1.1 |
3-Ethyl | Ethyl substituent at N3 | P-57.1.3 |
2-one | Oxo group at C2 (lactam) | P-66.4.1.2 |
Positional isomers arise from variations in ring fusion points or substituent placement:
Table 2: Impact of Ethyl Position on Molecular Properties
Isomer | Key Structural Feature | Steric Consequence |
---|---|---|
3-Ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | Ethyl at N3 (saturated) | Minimal lactam distortion; axial/equatorial flexibility |
1-Ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | Ethyl at N1 | Loss of N1-H; disrupted lactam conjugation |
8-Ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | Ethyl at pyridine C8 | Steric hindrance near fusion bond; altered ring pucker |
The lactam group (-NH-C(=O)-) exhibits prototropic tautomerism, influencing electronic delocalization and reactivity:
Figure 1: Lactam-Lactim Tautomerism and H-bonding
O OH ║ ‖ Lactam: N1-H∙∙∙N4 Lactim: N1=N4-H | ↖︎ vs. | C3-Et C3-Et
Computational data ( [6], Table 1) confirms lactam stability via:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7